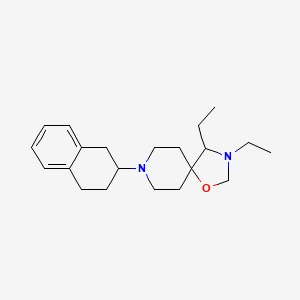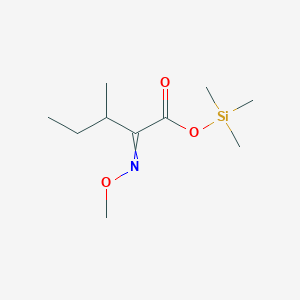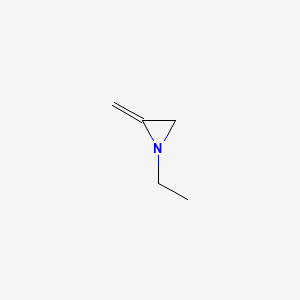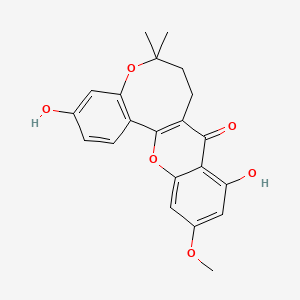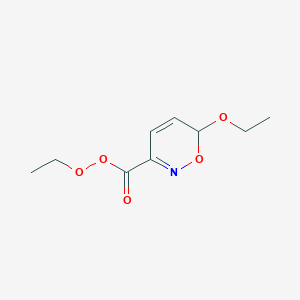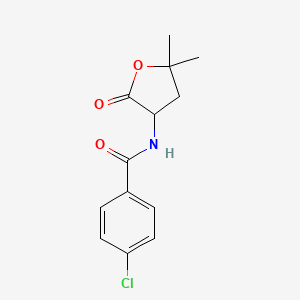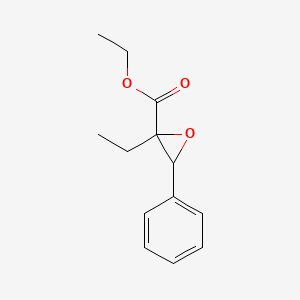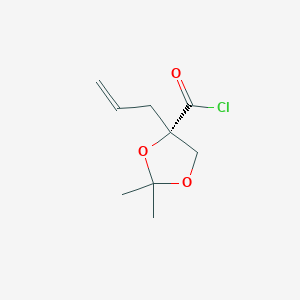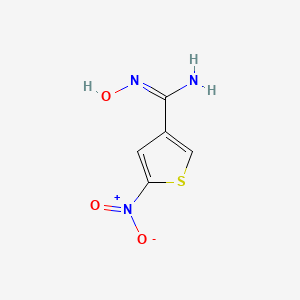![molecular formula C5H6N2O2 B13805599 Thymine,[methyl-3H]](/img/structure/B13805599.png)
Thymine,[methyl-3H]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thymine,[methyl-3H] can be synthesized by reducing 5-chloromethyluracil with tritium. This method ensures that the tritium atoms are specifically and stably positioned in the methyl group . The reaction conditions typically involve the use of a reducing agent and a tritium source under controlled laboratory conditions.
Industrial Production Methods
Industrial production of thymine,[methyl-3H] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle radioactive materials safely and efficiently. The production must adhere to strict regulatory standards to ensure the safety of workers and the environment.
Análisis De Reacciones Químicas
Types of Reactions
Thymine,[methyl-3H] undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form hydantoins over time.
Reduction: The reduction of thymine involves the addition of hydrogen atoms to the molecule.
Substitution: Thymine can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include hydantoins from oxidation, reduced thymine derivatives from reduction, and substituted thymine compounds from substitution reactions.
Aplicaciones Científicas De Investigación
Thymine,[methyl-3H] has numerous applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study the behavior of thymine in various conditions.
Industry: Thymine,[methyl-3H] is used in the development of new pharmaceuticals and in quality control processes to ensure the purity of thymine-containing compounds.
Mecanismo De Acción
Thymine,[methyl-3H] exerts its effects by incorporating into DNA during replication. The tritium-labeled thymine allows researchers to track its incorporation and study the molecular targets and pathways involved in DNA synthesis. This helps in understanding the mechanisms of DNA replication and the effects of various drugs on this process .
Comparación Con Compuestos Similares
Similar Compounds
Uracil: A pyrimidine nucleobase found in RNA, which pairs with adenine.
Cytosine: Another pyrimidine nucleobase found in both DNA and RNA, which pairs with guanine.
5-Fluorouracil: A thymine analog used in cancer treatment that inhibits DNA synthesis.
Uniqueness
Thymine,[methyl-3H] is unique due to its radiolabeled methyl group, which allows for precise tracking in biochemical studies. This makes it an invaluable tool in research, particularly in studies involving DNA replication and repair.
Propiedades
Fórmula molecular |
C5H6N2O2 |
|---|---|
Peso molecular |
128.12 g/mol |
Nombre IUPAC |
5-(tritiomethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1T |
Clave InChI |
RWQNBRDOKXIBIV-CNRUNOGKSA-N |
SMILES isomérico |
[3H]CC1=CNC(=O)NC1=O |
SMILES canónico |
CC1=CNC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
